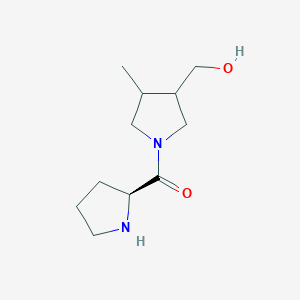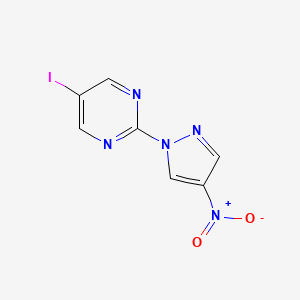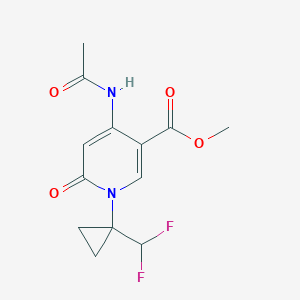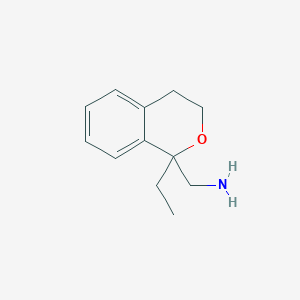
1-(L-Prolyl)-3-(hydroxymethyl)-4-methylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(L-Prolyl)-3-(hydroxymethyl)-4-methylpyrrolidine is a compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(L-Prolyl)-3-(hydroxymethyl)-4-methylpyrrolidine can be achieved through several methods. One common approach involves the use of L-proline as a starting material. The hydroxymethyl group can be introduced through a hydroxymethylation reaction, while the methyl group can be added via alkylation. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to monitor and control the reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
1-(L-Prolyl)-3-(hydroxymethyl)-4-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxymethyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. The substitution reactions may require nucleophiles such as amines or thiols, and the conditions can vary depending on the specific reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carbonyl compound, while reduction would regenerate the hydroxymethyl group. Substitution reactions can lead to a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
1-(L-Prolyl)-3-(hydroxymethyl)-4-methylpyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 1-(L-Prolyl)-3-(hydroxymethyl)-4-methylpyrrolidine involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The hydroxymethyl and methyl groups can play a crucial role in these interactions by forming hydrogen bonds and hydrophobic interactions with the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1-(L-Prolyl)-3-(hydroxymethyl)-4-methylpyrrolidine include:
Prolylproline: A dipeptide with similar structural features.
Glycyl-L-prolyl-L-glutamic acid: A tripeptide with neuroprotective properties.
N-(Benzyloxycarbonyl)-L-proline: A derivative used in peptide synthesis.
Uniqueness
Its hydroxymethyl and methyl groups provide additional sites for chemical modification, making it a versatile compound for research and industrial applications .
Eigenschaften
Molekularformel |
C11H20N2O2 |
|---|---|
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
[3-(hydroxymethyl)-4-methylpyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C11H20N2O2/c1-8-5-13(6-9(8)7-14)11(15)10-3-2-4-12-10/h8-10,12,14H,2-7H2,1H3/t8?,9?,10-/m0/s1 |
InChI-Schlüssel |
CUVVGLUBHRJFRW-RTBKNWGFSA-N |
Isomerische SMILES |
CC1CN(CC1CO)C(=O)[C@@H]2CCCN2 |
Kanonische SMILES |
CC1CN(CC1CO)C(=O)C2CCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Amino-2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propanoic acid](/img/structure/B13335199.png)


![6-(2-Hydroxy-2-methylpropoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B13335207.png)
![Methyl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoate](/img/structure/B13335212.png)

![7-(Aminomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B13335226.png)
![5-Chloro-2,7-dimethylthiazolo[5,4-b]pyridine](/img/structure/B13335243.png)



![1-[(3-Chlorophenyl)amino]-3-fluoropropan-2-ol](/img/structure/B13335270.png)
